molecular formula C12Ir4O12 B077418 Tetrairidium dodecacarbonyl CAS No. 11065-24-0

Tetrairidium dodecacarbonyl

Cat. No.: B077418
CAS No.: 11065-24-0
M. Wt: 1105 g/mol
InChI Key: XWDKRVSSHIJNJP-UHFFFAOYSA-N
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Description

Tetrairidium dodecacarbonyl is a chemical compound with the formula Ir₄(CO)₁₂. This tetrahedral cluster is the most common and stable “binary” carbonyl of iridium. It appears as canary-yellow crystals and is air-stable but only poorly soluble in organic solvents . Each iridium center in the cluster is octahedral, bonded to three other iridium atoms and three terminal carbon monoxide ligands .

Preparation Methods

Tetrairidium dodecacarbonyl is typically prepared through a two-step process involving the reductive carbonylation of hydrated iridium trichloride. The first step produces [Ir(CO)₂Cl₂]⁻, which then reacts further to form Ir₄(CO)₁₂ :

  • First Step: [ \text{IrCl}_3 + 3 \text{CO} + \text{H}_2\text{O} \rightarrow [\text{Ir(CO)}_2\text{Cl}_2]^- + \text{CO}_2 + 2 \text{H}^+ + \text{Cl}^- ]

  • Second Step: [ 4 [\text{Ir(CO)}_2\text{Cl}_2]^- + 6 \text{CO} + 2 \text{H}_2\text{O} \rightarrow \text{Ir}4(\text{CO}){12} + 2 \text{CO}_2 + 4 \text{H}^+ + 8 \text{Cl}^- ]

Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tetrairidium dodecacarbonyl undergoes various chemical reactions, including:

Common reagents used in these reactions include carbon monoxide, hydrogen, and various phosphines. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action for tetrairidium dodecacarbonyl involves its ability to bind with metals such as iron, cobalt, and nickel through ligand exchange. This process involves the interchange of ligands between the metal and this compound, facilitating various catalytic reactions .

Comparison with Similar Compounds

Tetrairidium dodecacarbonyl can be compared with other similar compounds such as tetrarhodium dodecacarbonyl and tetracobalt dodecacarbonyl. While these compounds share similar structures and properties, this compound is unique in its stability and specific catalytic properties .

This compound stands out due to its unique combination of stability and catalytic efficiency, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

carbon monoxide;iridium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/12CO.4Ir/c12*1-2;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDKRVSSHIJNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Ir4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474907
Record name Iridium carbonyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1104.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18827-81-1, 11065-24-0
Record name Iridium, dodecacarbonyltetra-, tetrahedro
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18827-81-1
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Record name Iridium carbonyl
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Record name Tetrairidium dodecacarbonyl
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Q & A

Q1: What is the molecular formula and weight of iridium carbonyl?

A1: Iridium carbonyl is represented by the molecular formula Ir4(CO)12 and has a molecular weight of 1104.9 g/mol [].

Q2: What spectroscopic techniques are commonly employed to characterize iridium carbonyl?

A2: Infrared (IR) spectroscopy and extended X-ray absorption fine structure (EXAFS) spectroscopy are widely used to characterize iridium carbonyl and its derivatives. IR spectroscopy provides valuable information about the carbonyl ligands, while EXAFS sheds light on the cluster's structure and metal-metal bond distances [, , , , , ].

Q3: How does the surface basicity of a support material influence the formation of iridium carbonyl clusters?

A3: The basicity of the support material plays a crucial role in the formation of iridium carbonyl clusters. For instance, on highly dehydroxylated (less basic) MgO, predominantly Ir4 tetrahedra are formed, while highly hydroxylated (more basic) MgO leads to the formation of larger iridium clusters [, ].

Q4: How does the addition of phosphine ligands affect the reactivity of Ir4(CO)12?

A5: Phosphine ligands can significantly alter the reactivity of Ir4(CO)12. Studies show that phosphine-substituted iridium carbonyls react with carbon monoxide, sometimes leading to cluster cleavage and the formation of dinuclear or mononuclear iridium species. The steric and electronic properties of the specific phosphine ligand play a key role in determining the reaction pathway and the stability of the resulting complexes [, , , , ].

Q5: What are the primary catalytic applications of iridium carbonyl and its derivatives?

A6: Iridium carbonyl and its derivatives have been explored for various catalytic reactions, including toluene hydrogenation [], n-hexane dehydrocyclization [], CO hydrogenation (Fischer-Tropsch synthesis) [, , , ], and methanol carbonylation [, ].

Q6: How does the size of supported iridium clusters affect their catalytic activity in toluene hydrogenation?

A7: Smaller iridium clusters, such as those containing around six iridium atoms, exhibit lower activity in toluene hydrogenation compared to larger aggregates of approximately 50 atoms. This observation underscores the impact of cluster size on catalytic performance [].

Q7: What computational methods are used to study iridium carbonyl clusters?

A9: Density functional theory (DFT) calculations are frequently employed to investigate various aspects of iridium carbonyl clusters, including their electronic structure, ligand binding energies, and spectroscopic properties. These calculations provide valuable insights into the bonding and reactivity of these clusters [, ].

Q8: How does the presence of a solvent affect the stability of iridium carbonyl clusters?

A10: Solvent choice can significantly influence the stability of iridium carbonyl clusters. Studies on the decarbonylation of iridium carbonyl complexes in solution revealed a strong dependence of the reaction rates on the solvent's ability to dissolve carbon monoxide. This observation highlights the importance of considering solvent effects in reactions involving iridium carbonyl complexes [].

Q9: Are there any unusual structural features observed in iridium carbonyl complexes?

A11: Yes, some iridium carbonyl complexes exhibit unusual structural features. For example, the crystal structure of [Bu4N][Ir2(mdcbi)(CO)4]·CH2Cl2 (H3mdcbi = 2-methylimidazole-4,5-dicarboxylic acid) shows a novel type of stacking where both iridium atoms of the binuclear complex participate in extended metal-metal chains with nearly identical distances [].

Q10: Have any unique iridium carbonyl complexes been synthesized using N-heterocyclic carbenes (NHCs)?

A12: Yes, thiazole-annelated imidazolium salts have been employed as precursors for a new family of NHCs. These NHCs have successfully formed stable complexes with iridium carbonyl species, showcasing their potential as ligands in organometallic chemistry [, ].

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